molecular formula C13H17IO3 B8352689 Ethyl 4-[4-(iodomethyl)phenoxy]butanoate

Ethyl 4-[4-(iodomethyl)phenoxy]butanoate

Cat. No.: B8352689
M. Wt: 348.18 g/mol
InChI Key: RAIWAVJORXHCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[4-(iodomethyl)phenoxy]butanoate is an organoiodine compound featuring a butanoate ester backbone, a phenoxy group substituted with an iodomethyl (–CH₂I) moiety at the para position. This structure confers unique reactivity due to the iodine atom, which serves as a polarizable leaving group, making the compound valuable in nucleophilic substitution reactions and pharmaceutical intermediate synthesis .

Properties

Molecular Formula

C13H17IO3

Molecular Weight

348.18 g/mol

IUPAC Name

ethyl 4-[4-(iodomethyl)phenoxy]butanoate

InChI

InChI=1S/C13H17IO3/c1-2-16-13(15)4-3-9-17-12-7-5-11(10-14)6-8-12/h5-8H,2-4,9-10H2,1H3

InChI Key

RAIWAVJORXHCEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC=C(C=C1)CI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula CAS Number Key Functional Groups
Ethyl 4-[4-(iodomethyl)phenoxy]butanoate –CH₂I (para) C₁₃H₁₇IO₃ Not provided Iodomethyl, ester, phenoxy
Ethyl 4-(4-bromophenyl)butanoate –Br (para) C₁₂H₁₅BrO₂ 105986-54-7 Bromophenyl, ester
Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate –Br, –CH₃ (para, meta) C₁₃H₁₇BrO₃ 1443304-80-0 Bromo, methyl, ester, phenoxy
Ethyl 4-[ethyl(phenyl)amino]butanoate –N(Et)Ph (para) C₁₄H₂₁NO₂ 2059944-97-5 Ethyl(phenyl)amino, ester
Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4a) –CN (meta), –NH(4-MeOPh) C₂₃H₂₅N₃O₃ Not provided Cyano, methoxyamino, ester, alkene

Key Observations :

  • Iodine vs. Bromine : The iodomethyl group in the target compound enhances polarizability and leaving-group ability compared to bromine in , making it more reactive in SN2 reactions or cross-coupling catalysis.
  • Amino vs. Halogen: Ethyl 4-[ethyl(phenyl)amino]butanoate introduces a tertiary amine, enabling hydrogen bonding and participation in acid-base reactions, unlike the halogenated analogues.
  • Cyano and Methoxyamino Groups: Compound 4a incorporates electron-withdrawing (–CN) and electron-donating (–OCH₃) groups, diversifying its electronic profile for applications in medicinal chemistry.
Halogenated Derivatives
  • Bromo-Substituted Compounds: Ethyl 4-(4-bromophenyl)butanoate is synthesized via esterification of 4-bromophenylbutanoic acid with ethanol under acidic conditions. Ethyl 4-(4-bromo-3-methyl-phenoxy)butanoate likely involves nucleophilic aromatic substitution (e.g., phenol alkylation with brominated substrates).
Amino and Cyano Derivatives
  • Ethyl 4-[ethyl(phenyl)amino]butanoate : Likely synthesized via reductive amination or nucleophilic substitution between ethyl 4-bromobutanoate and ethyl(phenyl)amine.
  • Compound 4a : Prepared via a multi-step route involving Michael addition and cyclization, achieving 85% yield. Key steps include THF-mediated coupling of 4-bromo-2-methylbutanoic acid with 3-(4-methoxyphenyl)propionyl chloride, followed by purification via column chromatography.

Physical and Spectroscopic Properties

Property This compound Ethyl 4-(4-bromophenyl)butanoate Ethyl 4-[ethyl(phenyl)amino]butanoate
Molecular Weight (g/mol) ~340 (estimated) 271.15 235.33
IR Peaks C=O (~1740 cm⁻¹), C–I (~500 cm⁻¹) C=O (~1735 cm⁻¹), C–Br (~600 cm⁻¹) C=O (~1725 cm⁻¹), N–H (~3300 cm⁻¹)
¹H NMR (δ, ppm) –CH₂I (~4.3), –OCH₂CH₃ (~1.2–1.4) –BrPh (~7.4–7.6), –OCH₂CH₃ (~1.3) –NCH₂ (~3.1), –Ph (~7.2–7.4)

Notes:

  • The iodomethyl group in the target compound contributes to a lower melting point compared to brominated analogues due to weaker intermolecular forces.
  • Amino-substituted derivatives exhibit higher solubility in polar solvents (e.g., ethanol) due to hydrogen-bonding capability.

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